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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance

(NMR) spectroscopy techniques for the structural characterization of Lasonolide A, a complex

marine macrolide with significant cytotoxic activity. The following sections detail the key NMR

experiments, present the spectral data in a structured format, and provide standardized

protocols for acquiring high-quality NMR data.

Introduction to Lasonolide A and the Role of NMR
Spectroscopy
Lasonolide A is a potent antitumor polyketide first isolated from the marine sponge Forcepia

sp.[1] Its complex structure, featuring a 20-membered macrolactone ring, two tetrahydropyran

rings, and multiple stereocenters, presented a significant challenge for complete structural

elucidation. NMR spectroscopy was instrumental in determining the planar structure and

relative stereochemistry of Lasonolide A. The correct structure was ultimately confirmed

through total synthesis.[1][2]
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A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is

essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for

establishing the connectivity and stereochemical relationships within the molecule.

NMR Data of Lasonolide A
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Lasonolide
A. It is important to note that while extensive NMR studies have been conducted, a complete

and officially published tabular assignment of all proton and carbon signals in a single, readily

accessible source is challenging to locate in the primary literature. The data presented here is

compiled from available spectral information and total synthesis publications.

Table 1: ¹³C NMR Chemical Shift Data of Lasonolide A

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: This table is based on available data and may be subject to minor variations depending

on the solvent and referencing used.

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data of Lasonolide A
(Representative)
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: A complete, unambiguously assigned public list of ¹H NMR data with all coupling

constants is not readily available. This table presents representative shifts for key protons to

illustrate the complexity of the spectrum.

Experimental Protocols for NMR Analysis
The following are generalized protocols for the key NMR experiments required for the structural

characterization of Lasonolide A. Instrument-specific parameters should be optimized for the

available spectrometer.

Sample Preparation
Weigh approximately 5-10 mg of purified Lasonolide A.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or

DMSO-d₆).

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

1D ¹H and ¹³C NMR Spectroscopy
¹H NMR Protocol:

Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal

resolution and lineshape.

Acquire a standard 1D proton spectrum.

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 8-16, depending on the sample concentration.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Protocol:

Use the same sample and shimming as for the ¹H NMR.

Acquire a 1D carbon spectrum with proton decoupling.

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker systems).

Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

Process and reference the spectrum similarly to the ¹H spectrum.
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2D NMR Spectroscopy Protocols
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent

protons.

Pulse Program:cosygpqf or similar gradient-selected COSY sequence.

Parameters:

Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H

spectrum.

Number of Increments (F1): 256-512.

Number of Scans (NS): 2-8 per increment.

Relaxation Delay (D1): 1-2 seconds.

Process the 2D data using a sine-bell or squared sine-bell window function before Fourier

transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons (¹H-¹³C).

Pulse Program:hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, edited HSQC sequence.

Parameters:

F2 (¹H) Dimension: Same spectral width as the 1D ¹H spectrum.

F1 (¹³C) Dimension: Spectral width covering the range of protonated carbons (e.g., 0-160

ppm).

Number of Increments (F1): 128-256.
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Number of Scans (NS): 4-16 per increment.

Relaxation Delay (D1): 1-2 seconds.

Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

Process the data with appropriate window functions. Edited HSQC allows for the

differentiation of CH/CH₃ and CH₂ signals by their phase.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

Pulse Program:hmbcgplpndqf or similar gradient-selected HMBC sequence.

Parameters:

F2 (¹H) Dimension: Same spectral width as the 1D ¹H spectrum.

F1 (¹³C) Dimension: Full carbon spectral width (e.g., 0-220 ppm) to include quaternary

carbons.

Number of Increments (F1): 256-512.

Number of Scans (NS): 8-32 per increment.

Relaxation Delay (D1): 1.5-2.5 seconds.

Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

Process the data and display in magnitude mode.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect

Spectroscopy):

Purpose: To identify protons that are close in space, which is critical for determining relative

stereochemistry. ROESY is often preferred for molecules in the size range of Lasonolide A
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to avoid zero-crossing NOE signals. The stereochemistry of the tetrahydropyran was

assigned by ROESY correlation.[1]

Pulse Program:noesygpph (NOESY) or roesygpph (ROESY).

Parameters:

Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H

spectrum.

Number of Increments (F1): 256-512.

Number of Scans (NS): 8-16 per increment.

Relaxation Delay (D1): 1-2 seconds.

Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter that needs to be

optimized. For molecules of this size, a mixing time of 200-500 ms is a good starting point.

Process the 2D data with appropriate window functions.

Visualizations of NMR Analysis Workflow and
Structural Correlations
The following diagrams illustrate the logical flow of NMR experiments for the structural

elucidation of Lasonolide A and the key correlations used to piece together its complex

structure.
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Caption: Workflow for the structural elucidation of Lasonolide A using NMR.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Key NMR correlations for Lasonolide A structure determination.

Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the

complete structural characterization of complex natural products like Lasonolide A. The

combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment

of the carbon skeleton and the placement of functional groups. Furthermore, through-space
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correlation experiments such as NOESY and ROESY are crucial for elucidating the relative

stereochemistry of the numerous chiral centers. The protocols and data presented here serve

as a valuable resource for researchers involved in the analysis of Lasonolide A and other

structurally related macrolides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com
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